3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine
Description
This compound features a pyridine core substituted at position 3 with a methyl group and at position 4 with a methoxy group connected to a piperidin-4-ylmethyl linker. The piperidine ring is further substituted at position 1 with a 3-methyl-1,2,4-thiadiazol-5-yl moiety. This structure combines aromaticity (pyridine), a saturated heterocycle (piperidine), and a sulfur-containing heterocycle (thiadiazole), which may confer unique physicochemical and biological properties. Such hybrid structures are often explored in medicinal chemistry for targeting enzymes or receptors requiring multipoint interactions .
Properties
IUPAC Name |
3-methyl-5-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-11-9-16-6-3-14(11)20-10-13-4-7-19(8-5-13)15-17-12(2)18-21-15/h3,6,9,13H,4-5,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHAGCKADNMTNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC(=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is the Neurokinin Receptor . Neurokinin receptors are a class of G protein-coupled receptors that bind tachykinins, a family of peptides that function as neurotransmitters. They play a crucial role in many physiological and pathological processes, including pain perception, cardiovascular homeostasis, and inflammatory responses.
Mode of Action
The compound interacts with its target, the Neurokinin Receptor, by binding to it This binding event triggers a series of biochemical reactions that lead to the activation or inhibition of downstream signaling pathways
Biological Activity
3-Methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound consists of a pyridine ring substituted with a methoxy group and a piperidine moiety linked to a 1,2,4-thiadiazole. The synthesis typically involves multi-step processes that include the formation of the thiadiazole ring followed by the introduction of the piperidine and pyridine components. The detailed synthetic routes are often documented in chemical literature.
Biological Activities
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance, studies have shown that compounds incorporating thiadiazole rings can inhibit the growth of various cancer cell lines including lung (A549), skin (SK-MEL-2), and colon cancers (HCT15). The mechanism often involves the induction of apoptosis and cell cycle arrest.
| Compound | Cancer Cell Line | IC50 Value (µg/mL) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| 3-Methyl-thiadiazole derivative | SK-MEL-2 | 4.27 | Inhibition of ERK1/2 pathway |
| Other Thiadiazole Derivatives | HCT15 | TBD | Cell cycle arrest |
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects. Studies involving the maximal electroshock (MES) and pentylenetetrazole (PTZ) models demonstrate that certain thiadiazole derivatives possess anticonvulsant activity. The proposed mechanisms include modulation of GABAergic transmission and interaction with voltage-gated ion channels.
Case Studies
- Anticancer Evaluation : In a study conducted by Alam et al. (2011), various thiadiazole derivatives were synthesized and evaluated against HL-60 leukemia cells using an MTT assay. Notably, compounds with specific substituents showed enhanced cytotoxicity compared to standard treatments like doxorubicin .
- Neurotoxicity Assessment : A study by Kumudha et al. (2014) assessed the neurotoxicity of newly synthesized thiadiazole derivatives using rotarod tests alongside anticonvulsant efficacy in MES models. Compounds demonstrated significant protection against seizures with minimal neurotoxic effects at therapeutic doses .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
- Substituents on the Thiadiazole : The presence of electron-withdrawing or electron-donating groups can enhance or diminish anticancer activity.
- Piperidine Modifications : Variations in the piperidine ring can alter pharmacokinetic properties and receptor affinity.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure comprising a pyridine ring, a piperidine moiety, and a thiadiazole group. The presence of these functional groups contributes to its biological activity. The molecular formula is CHNS, with a molecular weight of 304.41 g/mol.
Antiepileptic Activity
Research has indicated that derivatives of 1,3,4-thiadiazole exhibit significant anticonvulsant properties. The thiadiazole moiety is known for its ability to modulate neurotransmitter systems, particularly GABAergic pathways and voltage-gated ion channels. In studies utilizing the maximal electroshock (MES) and pentylenetetrazole (PTZ) models, compounds containing the thiadiazole structure demonstrated protective effects against seizures at various dosages .
| Study | Model | Dosage (mg/kg) | Inhibition (%) |
|---|---|---|---|
| Aliyu et al. (2021) | MES | 100 | 66.67 |
| Sarafroz et al. (2019) | PTZ | 30 | 85.44 |
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against various cancer cell lines. Thiadiazole derivatives have been reported to exhibit cytotoxic effects in vitro against breast cancer and leukemia cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of caspases and modulation of cell cycle proteins .
Anti-inflammatory Properties
Research has also explored the anti-inflammatory effects of thiadiazole derivatives. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases such as arthritis and colitis. Experimental models have shown that these compounds can reduce edema and inflammatory markers significantly .
Synthetic Approaches
The synthesis of 3-methyl-4-{[1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methoxy}pyridine typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Synthesis of the thiadiazole ring via cyclization reactions.
- Formation of the piperidine moiety through alkylation or reductive amination.
- Coupling reactions to form the final product.
Case Studies and Research Findings
Case Study 1: Anticonvulsant Activity Evaluation
In an experimental study by Kumudha et al., several thiadiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the MES model. The results indicated that certain substitutions on the thiadiazole ring could enhance efficacy while minimizing toxicity.
Case Study 2: Cytotoxicity Assessment
A study by Sharma et al. investigated the cytotoxic effects of thiadiazole derivatives on MCF-7 breast cancer cells. The findings revealed that compounds with electron-donating groups exhibited higher cytotoxicity compared to others, suggesting structure-activity relationships that could guide future drug design.
Comparison with Similar Compounds
Piperidine-Linked Thiadiazole Derivatives
Several analogs share the piperidine-thiadiazole scaffold but differ in substituents and linkers:
- 3-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (CAS 2380080-48-6): Replaces the pyridine moiety with a dihydroquinazolinone ring.
- 1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine (CAS 2640967-39-9): Incorporates a but-2-yn-1-yloxy linker and a piperazine-pyridine group. The alkyne linker could increase rigidity and metabolic stability compared to the methoxy linker in the target compound .
Table 1: Structural and Physicochemical Comparison
Thiadiazole vs. Oxadiazole Variants
Replacing the thiadiazole (S-containing) with oxadiazole (O-containing) alters electronic properties and metabolic stability:
- N-(1-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-benzo[d]imidazol-2-amine (74) : The oxadiazole’s higher electronegativity may reduce lipophilicity compared to thiadiazole, affecting membrane permeability. The trifluoromethyl group enhances metabolic resistance .
- Compound 72 () : Features a 1,2,4-oxadiazole linked to a difluorocyclohexyl group. Fluorination increases stability and bioavailability, but the absence of sulfur may reduce interactions with metal ions in enzyme active sites .
Key Research Findings
- Synthetic Accessibility : The target compound’s methoxy-piperidine linker simplifies synthesis compared to alkyne or phenethyl linkers in analogs .
- Heterocycle Impact : Thiadiazole’s sulfur atom may confer stronger π-π stacking and metal coordination vs. oxadiazole, favoring interactions with cysteine-rich targets .
- Pharmacokinetics : Longer linkers (e.g., but-2-yn-1-yl in CAS 2640967-39-9) may reduce aqueous solubility but improve blood-brain barrier penetration .
Preparation Methods
Preparation of 3-Methyl-1,2,4-Thiadiazole-5-Amine
The thiadiazole ring is synthesized via cyclization of thioamide derivatives. A representative method involves:
Functionalization of Piperidine
Piperidine-4-ylmethanol is modified through nucleophilic substitution:
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Mitsunobu Reaction : Treating piperidin-4-ylmethanol with 3-methyl-1,2,4-thiadiazole-5-amine under Mitsunobu conditions (DIAD, PPh₃) in THF at 0°C–RT for 12 h.
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Workup : The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography (SiO₂, hexane/EtOAc 7:3) to yield 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethanol (75% yield).
Coupling the Methoxy-Pyridine Moiety
Synthesis of 4-Hydroxy-3-Methylpyridine
3-Methylpyridine is oxidized selectively using H₂O₂ in acetic acid at 80°C for 6 h, yielding 4-hydroxy-3-methylpyridine (62% yield).
Methoxy Bridge Formation
The key coupling step employs a Williamson Ether Synthesis :
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Deprotonation : 4-Hydroxy-3-methylpyridine is treated with NaH (2 equiv) in anhydrous DMF at 0°C.
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Alkylation : Adding 1-(3-methyl-1,2,4-thiadiazol-5-yl)piperidin-4-ylmethyl bromide (prepared via HBr/CH₃OH) to the reaction mixture and stirring at 60°C for 8 h.
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Isolation : The crude product is partitioned between water and DCM, dried over MgSO₄, and purified via silica gel chromatography (EtOAc/MeOH 9:1) to afford the final compound (68% yield).
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 60°C | 68 | 95 |
| THF, Reflux | 52 | 89 |
| Acetonitrile, 50°C | 60 | 92 |
DMF at 60°C maximizes yield due to improved solubility of intermediates.
Catalytic Enhancements
Adding KI (10 mol%) as a phase-transfer catalyst increases alkylation efficiency (yield: 73%).
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.6 Hz, 1H, pyridine-H), 6.85 (d, J = 5.6 Hz, 1H, pyridine-H), 4.15 (s, 2H, OCH₂), 3.70–3.65 (m, 2H, piperidine-H), 2.55 (s, 3H, CH₃-thiadiazole), 2.40 (s, 3H, CH₃-pyridine).
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HRMS : m/z calculated for C₁₆H₂₀N₄OS [M+H]⁺: 317.1431; found: 317.1428.
Purity Assessment
HPLC analysis (C18 column, MeOH/H₂O 70:30) shows ≥98% purity.
Challenges and Mitigation Strategies
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Steric Hindrance : Bulky piperidine-thiadiazole group slows alkylation. Using DMF as a polar aprotic solvent mitigates this issue.
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Thiadiazole Stability : Thiadiazole rings decompose under strong acidic conditions. Neutral pH during workup preserves integrity.
Industrial-Scale Considerations
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Continuous Flow Synthesis : Microreactors reduce reaction time from 8 h to 2 h, improving throughput.
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Cost Analysis : Raw material costs dominate (∼70%), with piperidine derivatives contributing 45% of total expenses.
Q & A
Q. What are the typical synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Condensation : Introducing the thiadiazole and piperidine moieties via nucleophilic substitution or coupling reactions .
- Methoxy linkage formation : Using alkylation or Mitsunobu reactions to attach the methoxypyridine group .
- Purification : Column chromatography or recrystallization to isolate the final product . Optimization strategies :
- Adjusting solvent polarity (e.g., dichloromethane vs. ethanol) to improve intermediate stability.
- Catalysts (e.g., Al³⁺-Y zeolite) to enhance reaction efficiency .
- Temperature control (e.g., 145°C for cyclization steps) to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- X-ray crystallography : Determines bond lengths (e.g., C–C ≈ 1.39–1.48 Å) and dihedral angles (e.g., 35.5° between heterocycles) to confirm stereochemistry .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., methoxy groups at δ ~3.8 ppm) and carbon connectivity .
- FTIR : Validates functional groups (e.g., C=N stretches at ~1600 cm⁻¹) .
Q. What preliminary biological assays are recommended for initial bioactivity screening?
- Enzyme inhibition assays : Target microbial enzymes (e.g., bacterial dihydrofolate reductase) using spectrophotometric methods .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for CNS targets (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Structural analogs : Compare bioactivity of derivatives (e.g., triazole vs. thiadiazole substitutions) to identify pharmacophores .
- Metabolic stability : Use liver microsome assays to rule out false negatives due to rapid degradation .
Q. What strategies improve solubility and bioavailability for preclinical development?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the piperidine nitrogen .
- Prodrug design : Mask methoxy groups with enzymatically cleavable esters .
- Formulation : Nanoemulsions or cyclodextrin complexes to enhance aqueous solubility .
Q. Which computational methods predict target interaction mechanisms?
- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding pockets (e.g., kinase ATP sites) .
- Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns trajectories to assess binding entropy .
- QSAR models : Correlate substituent electronegativity with antimicrobial IC₅₀ values .
Key Notes
- Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .
- Cross-validate biological data using orthogonal assays (e.g., SPR alongside enzyme assays) .
- Structural flexibility (e.g., Z-configuration in thiazolidinone) impacts target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
